molecular formula C10H18N2 B066442 1-(tert-Butyl)-5-isopropyl-1H-pyrazole CAS No. 187402-18-2

1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Cat. No. B066442
CAS RN: 187402-18-2
M. Wt: 166.26 g/mol
InChI Key: UWOLJBLCRLYZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)-5-isopropyl-1H-pyrazole, commonly known as tBIP, is a pyrazole derivative that has been extensively studied for its potential application in various fields of research. It is a heterocyclic compound that has a unique structure and properties that make it an attractive candidate for scientific investigation.

Mechanism of Action

The mechanism of action of tBIP is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. It has been found to have an affinity for the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes, including appetite, mood, and pain perception.
Biochemical and Physiological Effects:
tBIP has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. It has also been found to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, it has been shown to have anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of tBIP is its unique structure and properties, which make it an attractive candidate for scientific investigation. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of tBIP is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving tBIP. One potential direction is the development of tBIP-based ligands for metal-catalyzed reactions. Another potential direction is the investigation of tBIP as a potential drug candidate for various diseases, including inflammatory diseases and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of tBIP and its potential physiological effects.

Synthesis Methods

The synthesis of tBIP can be achieved through various methods, including the reaction of tert-butyl hydrazine with isopropyl acetoacetate followed by cyclization with acetic acid. Another method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate followed by cyclization with acetic acid. Both methods have been reported to yield high purity tBIP.

Scientific Research Applications

TBIP has been found to have a wide range of potential applications in scientific research. It has been studied for its potential use as a ligand in metal-catalyzed reactions, as a building block in organic synthesis, and as a potential drug candidate for various diseases.

properties

CAS RN

187402-18-2

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-tert-butyl-5-propan-2-ylpyrazole

InChI

InChI=1S/C10H18N2/c1-8(2)9-6-7-11-12(9)10(3,4)5/h6-8H,1-5H3

InChI Key

UWOLJBLCRLYZLR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=NN1C(C)(C)C

Canonical SMILES

CC(C)C1=CC=NN1C(C)(C)C

synonyms

1H-Pyrazole,1-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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